molecular formula C20H24N3O4P B11405301 Diethyl [2-(4-methylphenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Diethyl [2-(4-methylphenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Cat. No.: B11405301
M. Wt: 401.4 g/mol
InChI Key: ACUOYXZHZKBHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [2-(4-methylphenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a phosphonate group, an oxazole ring, and various substituents such as a pyridine ring and a methylphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [2-(4-methylphenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as using a dehydrating agent like phosphorus oxychloride (POCl3).

    Introduction of the Phosphonate Group: The phosphonate group is introduced via a reaction with diethyl phosphite in the presence of a base like sodium hydride (NaH).

    Substitution Reactions: The pyridine and methylphenyl groups are introduced through nucleophilic substitution reactions, where appropriate halogenated precursors react with the oxazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(4-methylphenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated precursors, bases like sodium hydride (NaH)

Major Products Formed

Scientific Research Applications

Diethyl [2-(4-methylphenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Diethyl [2-(4-methylphenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [2-(4-chlorophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate
  • Diethyl [2-(4-nitrophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate
  • Diethyl [2-(4-methoxyphenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Uniqueness

Diethyl [2-(4-methylphenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H24N3O4P

Molecular Weight

401.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C20H24N3O4P/c1-4-25-28(24,26-5-2)20-19(22-14-16-7-6-12-21-13-16)27-18(23-20)17-10-8-15(3)9-11-17/h6-13,22H,4-5,14H2,1-3H3

InChI Key

ACUOYXZHZKBHKX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)C)NCC3=CN=CC=C3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.